2-Benzyloctahydro-1H-isoindol-5-ol
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Overview
Description
2-Benzyloctahydro-1H-isoindol-5-ol is a chemical compound that belongs to the class of isoindoline alkaloids. It has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloctahydro-1H-isoindol-5-ol typically involves the reduction of 2-benzyl-octahydro-1H-isoindol-5-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloctahydro-1H-isoindol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antitumor, antifungal, and antibacterial properties, making it a candidate for drug development.
Medicine: Its biological activities suggest potential therapeutic applications in treating infections and cancer.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyloctahydro-1H-isoindol-5-ol involves its interaction with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interfere with cellular processes, such as DNA replication and protein synthesis, leading to the inhibition of microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Benzylhexahydro-1H-isoindol-4(2H)-one: Similar in structure but with different functional groups.
2-Benzyl-octahydro-1H-isoindol-5-one: A precursor in the synthesis of 2-Benzyloctahydro-1H-isoindol-5-ol.
Uniqueness
Its structural features, such as the benzyl group and the isoindoline core, contribute to its distinct properties and reactivity.
Properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSRYCSJRCKHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2CC1O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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